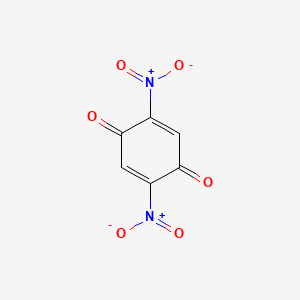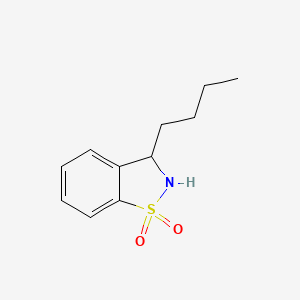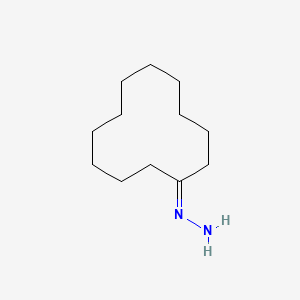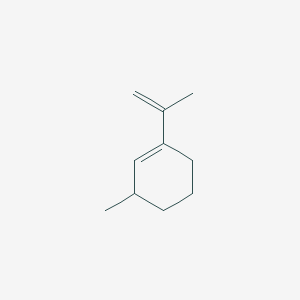
3-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene is an organic compound with the molecular formula C₉H₁₄. It is a derivative of cyclohexene, featuring a methyl group and a prop-1-en-2-yl group attached to the cyclohexene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclohexene with propene in the presence of a strong acid catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: The major products include alcohols and ketones.
Reduction: The major products are saturated hydrocarbons.
Substitution: The major products are halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylcyclohexene: A structural isomer with a methyl group attached to the cyclohexene ring.
4-Methylcyclohexene: Another isomer with the methyl group in a different position.
Limonene: A related compound with a similar structure but different functional groups.
Uniqueness
3-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
82395-77-5 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
3-methyl-1-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h7,9H,1,4-6H2,2-3H3 |
Clé InChI |
UCHKLBIBXHPXJL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(=C1)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



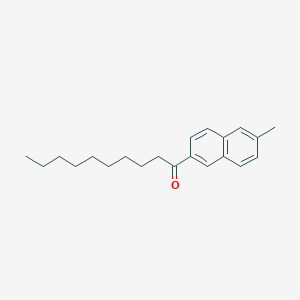

![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)
![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)

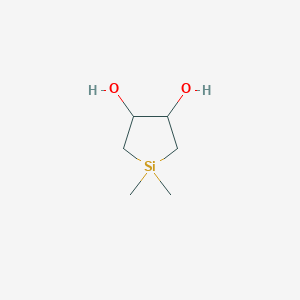
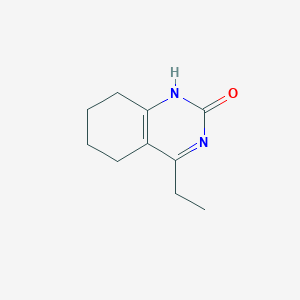
![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)


